molecular formula C13H16Cl2N2O B1603438 4-(Benzyloxy)benzene-1,2-diamine dihydrochloride CAS No. 41927-18-8

4-(Benzyloxy)benzene-1,2-diamine dihydrochloride

Cat. No. B1603438
CAS RN: 41927-18-8
M. Wt: 287.18 g/mol
InChI Key: FLIQSEDZEHPKFV-UHFFFAOYSA-N
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Description

“4-(Benzyloxy)benzene-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number 1803591-53-8 . It has a molecular weight of 250.73 . This compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O.ClH/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10;/h1-8H,9,14-15H2;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s other physical and chemical properties, such as its melting point, boiling point, and density, were not available in the data I retrieved.

Scientific Research Applications

Synthesis and Polymer Properties

  • Aromatic Polyamides : A study demonstrated the synthesis of aromatic polyamides with high inherent viscosities and excellent solubility in aprotic solvents. These polymers, derived from aromatic diamines and dicarboxylic acids, exhibit notable thermal stability, with glass transition temperatures ranging from 207°C to 278°C and significant tensile strengths (Yang et al., 1996).

  • Aromatic Polyimides : Research on aromatic polyimides synthesized from novel diamines and various dianhydrides revealed materials with good solubility in common organic solvents and high thermal stability, showcasing their potential in high-performance applications (Butt et al., 2005).

Organic Chemistry and Material Science

  • Organic Luminophores : A study introduced thiophene-based metal-organic frameworks (MOFs) using a new linear thiophene-functionalized dicarboxylic acid, showing efficient luminescent sensory materials for detecting environmental contaminants like Hg(II) and Cr(VI), highlighting a novel application in environmental monitoring (Zhao et al., 2017).

  • Corrosion Inhibition : Research on the corrosion inhibition of mild steel using novel Bis Schiff's Bases as corrosion inhibitors emphasized the effectiveness of these compounds in protecting metal surfaces, indicating their importance in industrial applications (Singh & Quraishi, 2016).

Advanced Materials and Applications

  • Flame Retardants : The development of phosphorus-containing flame retardants for epoxy resins demonstrates their ability to significantly enhance flame retardancy, showcasing the potential for safer materials in various applications (Sun & Yao, 2011).

  • Epoxy Pre-polymers for Corrosion Inhibition : A study on the synthesis and characterization of diamine aromatic epoxy pre-polymers (DAEPs) for carbon steel corrosion inhibition in acidic mediums illustrates the role of these materials in extending the lifespan of industrial components (Dagdag et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-phenylmethoxybenzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.2ClH/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10;;/h1-8H,9,14-15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIQSEDZEHPKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598595
Record name 4-(Benzyloxy)benzene-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)benzene-1,2-diamine dihydrochloride

CAS RN

41927-18-8
Record name 4-(Benzyloxy)benzene-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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